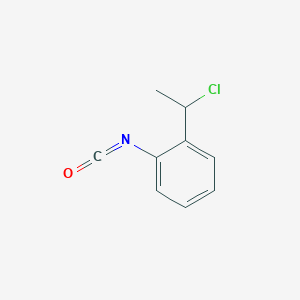
2-(1-Chloroethyl)phenylisocyanate, 80%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)phenylisocyanate, 80% (2-CEPIC) is an organochlorine compound that is used in various scientific research applications. It is a colorless liquid with a pungent odor and is soluble in both water and organic solvents. It is commonly used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and dyes. 2-CEPIC is a highly reactive compound and has been used to study biochemical and physiological effects in various organisms.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Chloroethyl)phenylisocyanate involves the reaction of 2-phenylacetonitrile with thionyl chloride to form 2-chlorophenylacetonitrile, which is then reacted with ethylene oxide to form 2-(1-chloroethyl)phenylacetonitrile. This compound is then treated with phosgene to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
Starting Materials
2-Phenylacetonitrile, Thionyl chloride, Ethylene oxide, Phosgene
Reaction
Step 1: 2-Phenylacetonitrile is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-chlorophenylacetonitrile., Step 2: 2-Chlorophenylacetonitrile is then reacted with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(1-chloroethyl)phenylacetonitrile., Step 3: 2-(1-Chloroethyl)phenylacetonitrile is then treated with phosgene in the presence of a base such as triethylamine to form the final product, 2-(1-Chloroethyl)phenylisocyanate.
Applications De Recherche Scientifique
2-(1-Chloroethyl)phenylisocyanate, 80% has been used in a variety of scientific research applications. It has been used to study the effects of organochlorines on the nervous system, as well as to study the effects of environmental contaminants on the growth and development of aquatic organisms. Additionally, it has been used to study the effects of xenobiotics on the immune system, as well as to study the effects of pollutants on the reproductive system. 2-(1-Chloroethyl)phenylisocyanate, 80% has also been used in the synthesis of pharmaceuticals and dyes.
Mécanisme D'action
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can interact with various biological molecules, including proteins, nucleic acids, and lipids. It can also interact with cell membranes and cause disruption of the cell membrane structure. Additionally, it can interact with DNA and cause mutations.
Effets Biochimiques Et Physiologiques
2-(1-Chloroethyl)phenylisocyanate, 80% has been shown to have a variety of biochemical and physiological effects. It has been shown to cause disruption of the nervous system, leading to changes in behavior and increased sensitivity to stress. It has also been shown to cause disruption of the immune system, leading to increased susceptibility to infections. Additionally, it has been shown to cause disruption of the reproductive system, leading to changes in fertility and reproductive capacity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Chloroethyl)phenylisocyanate, 80% is a highly reactive compound and can be used in various laboratory experiments. It is relatively inexpensive and can be easily synthesized in a laboratory setting. Additionally, it can be used in a variety of experiments, making it a useful tool for researchers. However, it is also a highly toxic compound and should be handled with caution.
Orientations Futures
In the future, 2-(1-Chloroethyl)phenylisocyanate, 80% could be used to study the effects of environmental pollutants on human health. Additionally, it could be used to study the effects of organochlorines on the nervous system and the immune system. It could also be used to study the effects of xenobiotics on the reproductive system. Additionally, it could be used to study the effects of pollutants on the growth and development of aquatic organisms. Finally, it could be used to synthesize pharmaceuticals and dyes.
Propriétés
IUPAC Name |
1-(1-chloroethyl)-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-4-2-3-5-9(8)11-6-12/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLWTFTANOTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N=C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)phenylisocyanate, 80% | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


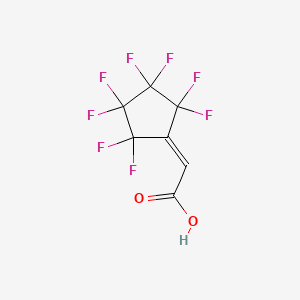
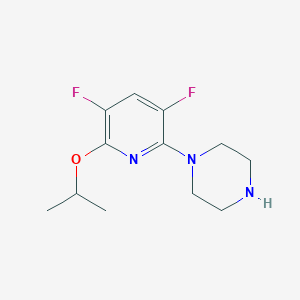

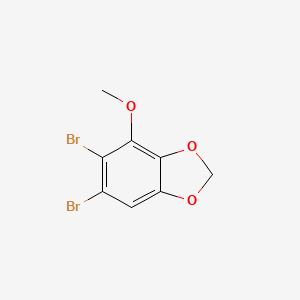
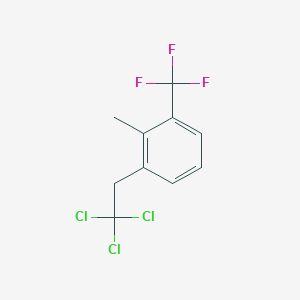
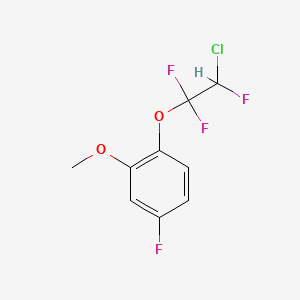
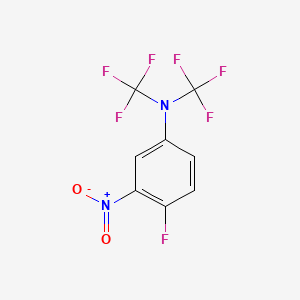
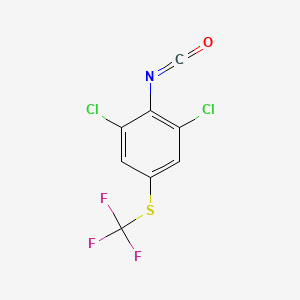
![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)

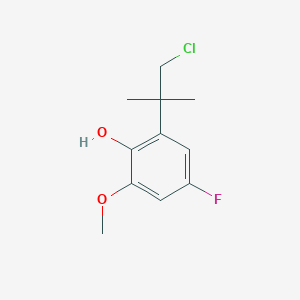
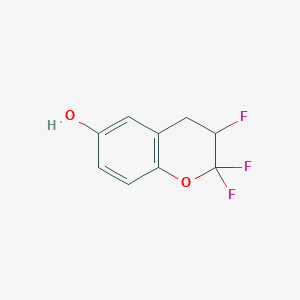
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)